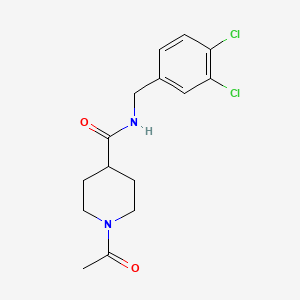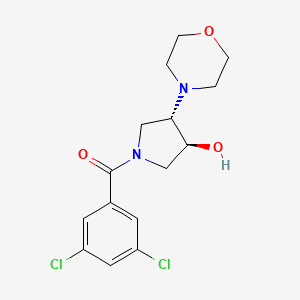![molecular formula C20H25ClN6O B5313318 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell growth and survival. TAK-659 has also been shown to inhibit other kinases, including ITK and Tec, which are involved in T-cell signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy. TAK-659 has favorable pharmacokinetics, with good oral bioavailability and a long half-life, making it a promising drug candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. TAK-659 also has good pharmacokinetic properties, which allow for convenient dosing in preclinical studies. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anticancer agents to enhance its efficacy. Another potential direction is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials, and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-methylpiperazine and 2,4,6-trichloropyrimidine to yield TAK-659. The synthesis of TAK-659 has been optimized to improve yield and purity, making it a viable drug candidate for further development.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, TAK-659 has shown efficacy in hematological malignancies such as B-cell lymphomas and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the growth of solid tumors, including lung and breast cancer.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-24-5-7-25(8-6-24)18-14-19(23-15-22-18)26-9-11-27(12-10-26)20(28)16-3-2-4-17(21)13-16/h2-4,13-15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZLGKUYCOFUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)

![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)